molecular formula C25H29N3O5 B11477753 N-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-2-(5-methyl-1H-indol-3-yl)ethanamine

N-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-2-(5-methyl-1H-indol-3-yl)ethanamine

Cat. No.: B11477753
M. Wt: 451.5 g/mol
InChI Key: RPPSDNGAZLERCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]AMINE” is a complex organic molecule that features a combination of benzodioxole, oxazole, and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the benzodioxole and indole moieties, followed by their coupling through various organic reactions. One common method involves the use of a Pd-catalyzed C-N cross-coupling reaction . The reaction conditions often include the use of catalytic tris(dibenzylideneacetone)dipalladium [Pd2(dba)3], 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP), and cesium carbonate (Cs2CO3) as the base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized under specific conditions.

    Reduction: The oxazole ring can be reduced to form different derivatives.

    Substitution: The indole moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can lead to the formation of carboxylic acids, while reduction of the oxazole ring can yield amines.

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of “({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]AMINE” lies in its combination of benzodioxole, oxazole, and indole moieties, which confer unique chemical and biological properties. This makes it a promising candidate for further research and development in medicinal chemistry.

Properties

Molecular Formula

C25H29N3O5

Molecular Weight

451.5 g/mol

IUPAC Name

N-[[5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl]methyl]-2-(5-methyl-1H-indol-3-yl)ethanamine

InChI

InChI=1S/C25H29N3O5/c1-15-4-5-21-20(8-15)16(12-27-21)6-7-26-13-18-11-19(33-28-18)9-17-10-22(29-2)24-25(23(17)30-3)32-14-31-24/h4-5,8,10,12,19,26-27H,6-7,9,11,13-14H2,1-3H3

InChI Key

RPPSDNGAZLERCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCNCC3=NOC(C3)CC4=CC(=C5C(=C4OC)OCO5)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.